molecular formula C20H11Cl2N3O6 B6523921 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide CAS No. 310414-42-7

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide

Cat. No.: B6523921
CAS No.: 310414-42-7
M. Wt: 460.2 g/mol
InChI Key: DGZAMTJWFLRIBW-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide is a synthetic organic compound characterized by its complex molecular structure This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-chloro-2-nitroaniline with 2-chlorobenzoyl chloride, followed by nitration to introduce the nitro groups at the 3 and 5 positions of the benzamide ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups may also facilitate binding to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2N3O6/c21-12-5-6-18(16(9-12)19(26)15-3-1-2-4-17(15)22)23-20(27)11-7-13(24(28)29)10-14(8-11)25(30)31/h1-10H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZAMTJWFLRIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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